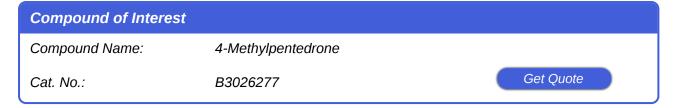


In-Depth Technical Guide to 4-Methylpentedrone (CAS Number: 1373918-61-6)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD), identified by CAS number 1373918-61-6, is a synthetic stimulant belonging to the cathinone class of compounds.[1][2][3][4][5] Structurally, it is a higher homologue of mephedrone and the p-methyl analogue of pentedrone.[1][2][3][4] Often marketed online as a "research chemical," 4-MPD is not intended for human consumption, and its physiological and toxicological properties are not fully characterized.[1][6] This technical guide provides a comprehensive overview of the available scientific information on 4-MPD, including its chemical properties, synthesis, mechanism of action, metabolism, and preclinical data, to support research and drug development activities.

Chemical and Physical Properties

4-MPD is chemically known as 2-(methylamino)-1-(4-methylphenyl)-1-pentanone.[6] Its chemical structure features a pentyl chain with a methylamino group at the alpha position and a ketone at the beta position, attached to a para-methylated phenyl ring.[6]



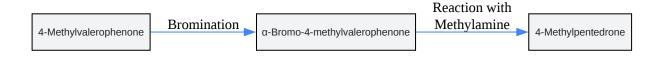
Property	Value	Reference(s)
CAS Number	1373918-61-6	[1][6][7]
Chemical Name	2-(methylamino)-1-(4- methylphenyl)-1-pentanone	[6]
Synonyms	4-MPD, 4-Methyl-α- methylamino-valerophenone	[1][7]
Molecular Formula	C13H19NO	[1][6]
Molecular Weight	205.3 g/mol	[1][6]
Appearance	White or off-white powder	[6]

Synthesis

A detailed, step-by-step synthesis protocol specifically for **4-Methylpentedrone** is not readily available in the peer-reviewed literature. However, the synthesis of analogous cathinones typically involves a two-step process:

- α-Bromination of a substituted propiophenone: The synthesis of a related compound, 4-methylmethcathinone (mephedrone), starts with the bromination of 4-methylpropiophenone to yield 2-bromo-4'-methylpropiophenone.[8] A similar starting material for 4-MPD would be 4-methylvalerophenone.
- Reaction with an amine: The resulting α-bromo ketone is then reacted with the desired amine. For 4-MPD, this would be methylamine.[3][8]

A general workflow for this type of synthesis is presented below.



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General synthetic workflow for **4-Methylpentedrone**.



Disclaimer: This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory safety protocols.

Mechanism of Action

4-Methylpentedrone primarily functions as a monoamine transporter inhibitor, specifically targeting the dopamine transporter (DAT) and the serotonin transporter (SERT).[9][10] By blocking these transporters, 4-MPD increases the extracellular concentrations of dopamine and serotonin in the brain, leading to its stimulant effects.[6][11]

Monoamine Transporter Inhibition

In vitro studies using human embryonic kidney (HEK293) cells expressing human DAT and SERT have provided quantitative data on the inhibitory activity of 4-MPD.[9][10]

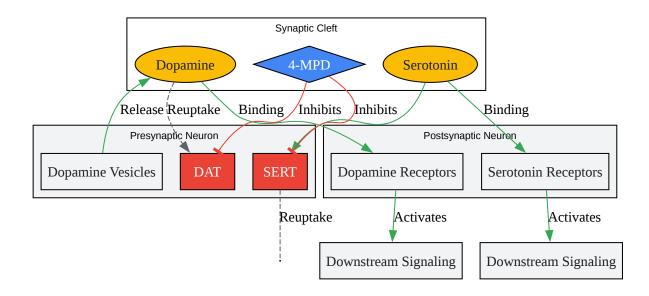
Transporter	IC50 (μM)	Reference(s)
Dopamine Transporter (DAT)	1	[12]
Serotonin Transporter (SERT)	30	[12]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that 4-MPD is a more potent inhibitor of the dopamine transporter than the serotonin transporter. Information regarding its inhibitory activity on the norepinephrine transporter (NET) is not yet available in the scientific literature.

The proposed mechanism of action at the synapse is illustrated in the following diagram:





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Mechanism of 4-MPD at the synapse.

Metabolism

In vitro studies using human liver microsomes (HLM) have elucidated the metabolic fate of 4-MPD.[2][6] The primary metabolic pathways involve Phase I and Phase II reactions.

Identified Metabolites

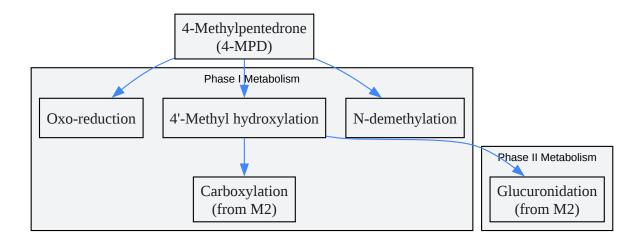
Four Phase I metabolites and one Phase II glucuronide metabolite have been identified.[6] The most abundant metabolite is a mono-hydroxylated species.[6] The proposed metabolic pathways include:

- Reduction of the oxo group
- N-dealkylation
- Hydroxylation of the 4-methyl group, which can be further oxidized to a carboxylic acid metabolite.[6]



Glucuronidation of hydroxylated metabolites.[6]

A proposed metabolic pathway is depicted below:



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Proposed metabolic pathway of 4-MPD.

Preclinical Research In Vivo Studies in Mice

Studies in Swiss CD-1 mice have investigated the psychostimulant and rewarding properties of 4-MPD.[9][10]

- Locomotor Activity: 4-MPD was found to be the least effective among a series of tested synthetic cathinones in inducing hyperlocomotion.[9][10] This suggests a lower psychostimulant effect compared to other analogues.
- Rewarding Properties (Conditioned Place Preference): Despite its lower effect on locomotion, 4-MPD was shown to induce a rewarding effect in mice, as determined by the conditioned place preference (CPP) paradigm.[9][10]

Experimental Protocols In Vitro Metabolism Assay (General Protocol)



This protocol is a general guideline for in vitro metabolism studies using human liver microsomes.

- Incubation: Incubate 4-MPD with pooled human liver microsomes in a phosphate buffer (pH 7.4).
- Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.
- Incubation Time: Incubate at 37°C for a specified time (e.g., 60 minutes).
- Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Sample Preparation: Centrifuge the samples to precipitate proteins.
- Analysis: Analyze the supernatant using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify metabolites.[2][6]

Monoamine Transporter Uptake Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibition of monoamine transporters.

- Cell Culture: Use a stable cell line expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT), such as HEK293 cells.
- Pre-incubation: Pre-incubate the cells with varying concentrations of 4-MPD.
- Substrate Addition: Add a radiolabeled substrate (e.g., [3H]dopamine for DAT or [3H]serotonin for SERT).
- Incubation: Incubate for a short period to allow for transporter-mediated uptake.
- Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular substrate.
- Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.



• Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.[9][10]

Conditioned Place Preference (CPP) in Mice (General Protocol)

The CPP paradigm is used to assess the rewarding effects of a substance.

- Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
- Pre-conditioning Phase: Allow the mice to freely explore both chambers to determine any initial preference.
- Conditioning Phase: On alternating days, administer 4-MPD and confine the mouse to one chamber, and administer a vehicle control (e.g., saline) and confine the mouse to the other chamber.
- Test Phase: After the conditioning phase, allow the drug-free mouse to freely explore both chambers.
- Data Analysis: An increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.[9][10]

Toxicology

There is a lack of comprehensive, controlled toxicological studies on 4-MPD. The primary information on its toxicity comes from case reports of fatal intoxications, often in the context of polydrug use.[7][11] These reports indicate a significant risk of overdose, but specific LD50 values have not been determined. The sympathomimetic effects of synthetic cathinones can lead to cardiovascular and neurological complications.[6][9]

Conclusion

4-Methylpentedrone (CAS: 1373918-61-6) is a synthetic cathinone that acts as a dopamine and serotonin reuptake inhibitor, with a higher potency for the dopamine transporter. Its metabolism in vitro has been characterized, and it has been shown to have rewarding properties in animal models. However, significant gaps in the scientific knowledge exist, particularly concerning its synthesis, norepinephrine transporter activity, detailed signaling



pathways, and a comprehensive toxicological profile. This technical guide summarizes the current state of research and highlights the need for further investigation to fully understand the pharmacological and toxicological properties of this compound. Researchers and drug development professionals should exercise caution and adhere to all safety guidelines when handling and studying **4-Methylpentedrone**.

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